

# An In-depth Technical Guide to the Thermodynamic Properties of Vinyl Iodide

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## Compound of Interest

Compound Name: Vinyl iodide

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## Introduction

**Vinyl iodide** ( $C_2H_3I$ ), also known as iodoethene, is a reactive organoiodine compound that serves as a valuable building block in organic synthesis. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, and safety assessments in various applications, including pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the core thermodynamic properties of **vinyl iodide**, presenting quantitative data, detailing experimental methodologies, and illustrating the relationships between these properties.

## Core Thermodynamic Properties of Vinyl Iodide

The fundamental thermodynamic properties of **vinyl iodide** are summarized below. These values are essential for predicting the compound's behavior under different temperature and pressure conditions.

## Enthalpy of Formation

The enthalpy of formation ( $\Delta_f H^\circ$ ) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. Experimental determination of the enthalpy of formation for **vinyl iodide** has been achieved with high accuracy using threshold photoelectron-photoion coincidence (TPEPICO) spectroscopy.<sup>[1][2][3]</sup>

Table 1: Enthalpy of Formation of Gaseous **Vinyl Iodide**

Temperature (K)	$\Delta_f H^\circ$ (kJ/mol)	Uncertainty (kJ/mol)	Reference
0	140.2	$\pm 3.2$	[1][2][3]
298.15	131.2	$\pm 3.2$	[1][2][3]

## Other Key Thermodynamic Data

In addition to the enthalpy of formation, several other thermodynamic and physical properties are critical for characterizing **vinyl iodide**.

Table 2: Additional Thermodynamic and Physical Properties of **Vinyl Iodide**

Property	Value	Units	Reference(s)
Standard Molar Entropy ( $S^\circ$ )	Data not available	J/(mol·K)	
Heat Capacity ( $C_p$ )	Data not available	J/(mol·K)	
Boiling Point (at 1 atm)	56	°C	
Enthalpy of Vaporization ( $\Delta H_{\text{vap}}$ )	Data not available	kJ/mol	
Adiabatic Ionization Energy	9.32	eV	[1][2][3]
C-I Bond Dissociation Enthalpy	~241	kJ/mol	

Note: The C-I bond dissociation energy from Wikipedia (57.6 kcal/mol) has been converted to kJ/mol.

## Vapor Pressure

Vapor pressure is a critical property for understanding the volatility of a substance. While a complete vapor pressure curve or Antoine equation constants for **vinyl iodide** are not readily available in the literature, some discrete data points have been reported.

Table 3: Vapor Pressure of **Vinyl Iodide**

Vapor Pressure	Temperature (°C)	Temperature (K)	Note	Reference
1 kPa	-41	232.15	Extrapolated	[4]
10 kPa	-3	270.15	[4]	
100 kPa	55.6	328.75	[4]	

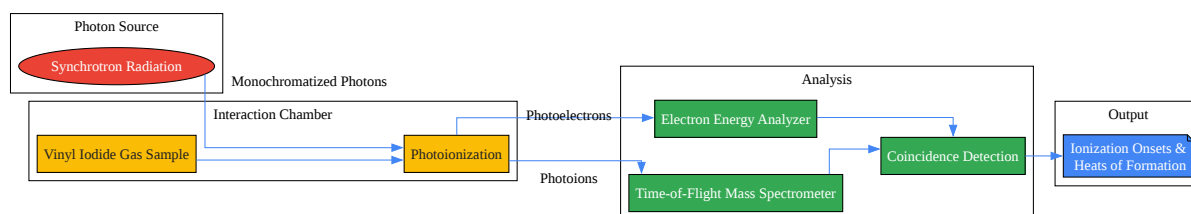
## Experimental Protocols

The determination of the thermodynamic properties of **vinyl iodide** relies on sophisticated experimental techniques. The following sections provide an overview of the key methodologies employed.

### Threshold Photoelectron-Photoion Coincidence (TPEPICO) Spectroscopy

This powerful technique was utilized to determine the precise enthalpy of formation of **vinyl iodide**.<sup>[1][2][3]</sup>

Experimental Workflow:



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### TPEPICO experimental workflow for **vinyl iodide**.

#### Methodology:

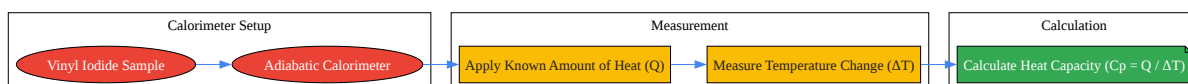
- **Photon Source:** Monochromatized synchrotron radiation is used to provide a tunable source of high-energy photons.
- **Sample Introduction:** A gaseous sample of **vinyl iodide** is introduced into a high-vacuum interaction chamber.
- **Photoionization:** The photons interact with the **vinyl iodide** molecules, causing ionization and fragmentation.
- **Electron and Ion Detection:** The resulting photoelectrons and photoions are accelerated in opposite directions. The kinetic energy of the electrons is measured by an electron energy analyzer, while the mass-to-charge ratio of the ions is determined by a time-of-flight mass spectrometer.
- **Coincidence Measurement:** The key to this technique is the coincident detection of an energy-selected electron and its corresponding ion. This allows for the selection of ions with specific internal energies.

- **Data Analysis:** By scanning the photon energy and monitoring the ion signal, the appearance energies for the parent and fragment ions can be determined with high precision. These appearance energies are then used in thermochemical cycles to derive the enthalpy of formation of the neutral molecule and its fragments.

## Calorimetry

While specific calorimetric studies on **vinyl iodide** are not detailed in the readily available literature, calorimetry is the primary method for determining heat capacity and enthalpies of phase transitions (e.g., vaporization).

General Calorimetric Workflow for Heat Capacity Measurement:



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General workflow for heat capacity measurement.

Methodology:

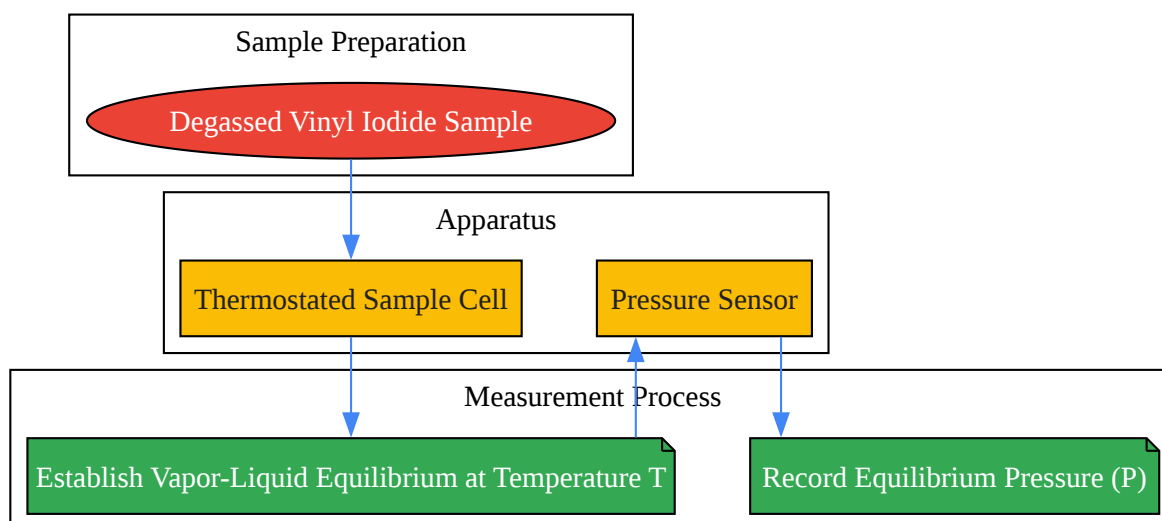
- **Sample Preparation:** A known mass of purified **vinyl iodide** is placed in a sample cell within an adiabatic calorimeter.
- **Thermal Equilibration:** The sample is brought to a desired starting temperature and allowed to reach thermal equilibrium.
- **Heating:** A precisely measured amount of electrical energy (heat, Q) is supplied to the sample.
- **Temperature Measurement:** The resulting temperature increase (ΔT) is carefully measured using a calibrated thermometer.

- Calculation: The heat capacity ( $C_p$ ) is calculated from the relationship  $C_p = Q / (n * \Delta T)$ , where  $n$  is the number of moles of the sample. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

## Vapor Pressure Measurement (Static Method)

The static method is a direct way to measure the vapor pressure of a substance at a given temperature.

Logical Diagram of the Static Method for Vapor Pressure Measurement:



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Logical diagram of the static vapor pressure method.

Methodology:

- Sample Degassing: A pure sample of **vinyl iodide** is thoroughly degassed to remove any dissolved gases that could contribute to the measured pressure.
- Apparatus Setup: The degassed sample is introduced into a thermostated cell connected to a pressure measuring device (e.g., a capacitance manometer). The system is evacuated to

remove any residual air.

- **Temperature Control:** The temperature of the sample cell is precisely controlled and maintained at the desired value.
- **Equilibrium:** The system is allowed to reach equilibrium, where the rate of vaporization equals the rate of condensation.
- **Pressure Measurement:** The pressure of the vapor in equilibrium with the liquid is measured.
- **Data Collection:** The temperature is varied, and the corresponding equilibrium vapor pressure is measured to construct a vapor pressure curve.

## Conclusion

This technical guide has synthesized the available experimental data on the thermodynamic properties of **vinyl iodide**. While the enthalpy of formation has been determined with high precision, there is a notable lack of comprehensive experimental data for its standard molar entropy, heat capacity, and vapor pressure over a range of temperatures. The experimental methodologies outlined provide a foundation for understanding how these critical parameters are determined. Further research, both experimental and computational, is warranted to provide a more complete thermodynamic characterization of this important chemical intermediate, which would be of significant benefit to researchers and professionals in drug development and other fields of chemical science.

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## References

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